molecular formula C5H7BN2O2 B1323351 (4-Aminopyridin-3-yl)boronic acid CAS No. 959957-75-6

(4-Aminopyridin-3-yl)boronic acid

Cat. No.: B1323351
CAS No.: 959957-75-6
M. Wt: 137.93 g/mol
InChI Key: AQTFSVZONUPBFN-UHFFFAOYSA-N
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Description

(4-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. It is a compound of interest in various fields of chemistry due to its unique structure, which includes both an amino group and a boronic acid moiety. This dual functionality makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Biochemical Analysis

Biochemical Properties

(4-Aminopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role as an enzyme inhibitor, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This interaction can result in the inhibition of enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can bind to other biomolecules, such as nucleic acids and proteins, through non-covalent interactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid and pyridine derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as an enzyme inhibitor . Its stability and activity may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can further interact with other biochemical pathways . The presence of the boronic acid group allows this compound to participate in reactions that involve the formation and cleavage of boron-oxygen bonds, which are critical for its role as an enzyme inhibitor and in other biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation . These interactions are essential for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopyridin-3-yl)boronic acid typically involves the reaction of 4-aminopyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-aminopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (4-Aminopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

Properties

IUPAC Name

(4-aminopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFSVZONUPBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635064
Record name (4-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959957-75-6
Record name (4-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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